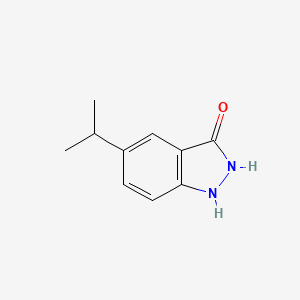
5-Propan-2-yl-1,2-dihydroindazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Propan-2-yl-1,2-dihydroindazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPI, and it has a molecular formula of C12H15NO. DPI is a potent inhibitor of protein kinase C (PKC), which makes it a promising candidate for the treatment of several diseases.
Scientific Research Applications
Antimicrobial Activity
The indazole nucleus, which is a part of the “5-Propan-2-yl-1,2-dihydroindazol-3-one” compound, has been reported to exhibit significant antimicrobial properties. This includes activity against a broad spectrum of pathogenic bacteria and fungi. The compound’s ability to interfere with the microbial cell wall synthesis or protein function makes it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Indazole derivatives are known to possess anti-inflammatory properties. They can inhibit the synthesis of pro-inflammatory cytokines and modulate the inflammatory response. This makes “5-Propan-2-yl-1,2-dihydroindazol-3-one” a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Potential
The structural framework of indazole is conducive to anticancer activity. “5-Propan-2-yl-1,2-dihydroindazol-3-one” can be explored for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. Its mechanism may involve the disruption of cell cycle progression or interference with signal transduction pathways involved in cancer cell proliferation .
Antiviral Applications
Indazole derivatives have shown promise as antiviral agents. They can act on different stages of the viral life cycle, from entry to replication and assembly. “5-Propan-2-yl-1,2-dihydroindazol-3-one” could be researched for its efficacy against RNA and DNA viruses, offering a new avenue for antiviral drug development .
Neuroprotective Effects
The indazole nucleus has been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. “5-Propan-2-yl-1,2-dihydroindazol-3-one” might protect neuronal cells from oxidative stress and apoptosis, which are common pathways leading to neuronal death in conditions like Alzheimer’s and Parkinson’s disease .
Cardiovascular Applications
Indazole compounds have the potential to modulate cardiovascular function. They can act as vasodilators or influence cardiac contractility. Research into “5-Propan-2-yl-1,2-dihydroindazol-3-one” could lead to new treatments for hypertension or heart failure by exploring its effects on heart muscle cells and blood vessels .
properties
IUPAC Name |
5-propan-2-yl-1,2-dihydroindazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)7-3-4-9-8(5-7)10(13)12-11-9/h3-6H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKPXEOXGORMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propan-2-yl-1,2-dihydroindazol-3-one | |
CAS RN |
1601153-51-8 |
Source


|
| Record name | 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

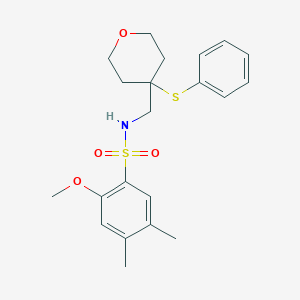
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2911416.png)
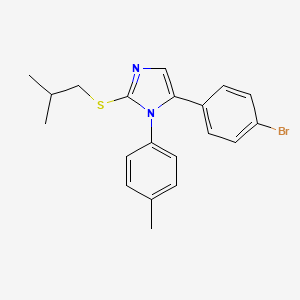
![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911418.png)
![5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911419.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2911421.png)
![N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2911422.png)
![3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide](/img/structure/B2911424.png)

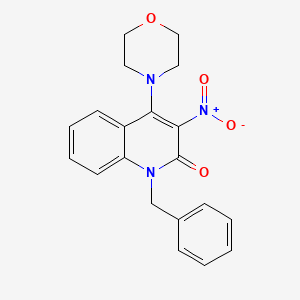
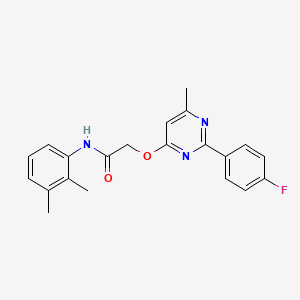
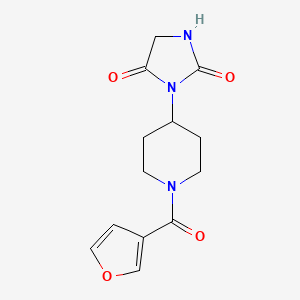
![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)